molecular formula C15H22BrNO B5827769 N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine

Cat. No.: B5827769
M. Wt: 312.24 g/mol
InChI Key: PRDJBBJZMCGRSV-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine is a chemical compound that features a brominated methoxyphenyl group attached to a cyclohexanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the cyclohexanamine moiety . The reaction conditions often involve the use of catalysts such as iron powder and reagents like acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and acylation steps.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes or receptors, modulating their activity. The cyclohexanamine moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine is unique due to its specific combination of a brominated methoxyphenyl group and a cyclohexanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-17(14-6-4-3-5-7-14)11-12-10-13(16)8-9-15(12)18-2/h8-10,14H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDJBBJZMCGRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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